7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Overview
Description
7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the selective bromination at the 7-position of the pyrrolo[3,2-d]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Chemical Biology: It serves as a probe to investigate biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as kinases or receptors. The bromine atom at the 7-position and the pyrrolo[3,2-d]pyrimidine core allow it to fit into the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-pyrrolo[3,2-d]pyrimidine: Lacks the methyl group at the 2-position, which may affect its binding affinity and selectivity.
2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Uniqueness
7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the potential to develop novel therapeutic agents.
Properties
IUPAC Name |
7-bromo-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-3-10-5-4(8)2-9-6(5)7(12)11-3/h2,9H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMBHRNFRATHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535801 | |
Record name | 7-Bromo-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93587-24-7 | |
Record name | 7-Bromo-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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